REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.C(N(CC)CC)C.[Cl:15][C:16]1[C:17]([CH3:25])=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19](Cl)=[O:20]>ClCCl.CCCCCC>[Cl:15][C:16]1[C:17]([CH3:25])=[C:18]([C:19]([N:6]2[CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH2:7]2)=[O:20])[CH:22]=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NCCNC1
|
Name
|
|
Quantity
|
3.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)Cl)C=CC1)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 16 hours at RT, under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
Solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Residue partitioned between DCM (100 ml) and water (60 ml)
|
Type
|
CUSTOM
|
Details
|
Layers separated
|
Type
|
EXTRACTION
|
Details
|
aqueous layer extracted with DCM (2×50 ml)
|
Type
|
WASH
|
Details
|
Combined extracts were washed with saturated sodium bicarbonate solution (70 ml), brine (70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an off-white solid
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Type
|
CUSTOM
|
Details
|
drying in the vacuum oven at 40° C. for 18 hours
|
Duration
|
18 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)C(=O)N1CC(NCC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |